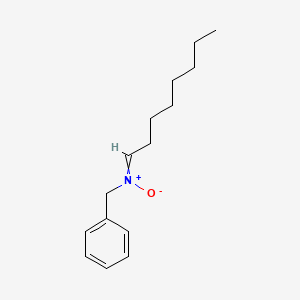

N-Benzyloctan-1-imine N-oxide

Description

Significance of N-Benzyloctan-1-imine N-oxide within Contemporary Organic Synthesis

This compound is a specific nitrone that holds significance as a versatile intermediate in organic synthesis. smolecule.com Its structure, featuring a benzyl (B1604629) group on the nitrogen atom and an octyl chain attached to the carbon of the imine functionality, provides a unique combination of steric and electronic properties that influence its reactivity. smolecule.com

The primary role of this compound is as a building block for the synthesis of more complex organic molecules, particularly in the development of new compounds. smolecule.com Its synthesis is typically achieved through the oxidation of the corresponding imine, which is formed from the condensation of benzylamine (B48309) and octanal. smolecule.com

The chemical reactions of this compound are characteristic of nitrones and other N-oxides. These include:

Reduction: It can be reduced to its corresponding amine, N-benzyloctan-1-amine, using appropriate reducing agents. smolecule.com

Rearrangement: The compound can undergo reactions like the Meisenheimer rearrangement to form hydroxylamines under specific conditions. smolecule.com

Pyrolytic Elimination: Upon heating, it can undergo elimination reactions. smolecule.com

The presence of both aromatic (benzyl) and long-chain aliphatic (octyl) groups makes it a useful model for studying the reactivity of nitrones with diverse structural features.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₃NO |

| Molecular Weight | 233.35 g/mol |

| CAS Number | 72552-76-2 |

| Functional Group Class | Nitrone (Imine N-oxide) |

This table presents data compiled from chemical databases. smolecule.commolaid.com

Historical Context and Evolution of Imine N-Oxide Chemistry

The chemistry of N-oxides has a history dating back to the late 19th century, with the first report of an amine N-oxide credited to Pinner and Wolffenstein. researchgate.net The broader family of imines, from which nitrones are derived, was first described by the German chemist Albert Ladenburg in 1883. wikipedia.org

Early methods for preparing N-oxides involved the use of organic per-acids, such as perbenzoic acid, in organic solvents. google.com However, these processes were often expensive and not suitable for large-scale production. google.com A significant advancement was the adoption of hydrogen peroxide as an oxidizing agent, which provided a more practical and economically feasible route for the synthesis of N-oxides from tertiary amines. wikipedia.orggoogle.com

The development of nitrone chemistry accelerated with the understanding of their role as 1,3-dipoles in cycloaddition reactions, a concept framed by the Woodward–Hoffmann rules for pericyclic reactions. mdpi.com This discovery unlocked the vast potential of nitrones for constructing complex five-membered heterocyclic systems with high regio- and stereoselectivity. mdpi.commdpi.com Over the decades, research has expanded to explore various facets of nitrone chemistry, including the control of their E,Z-isomerism, their use in asymmetric synthesis, and their application as intermediates for natural product synthesis. jst.go.jpnih.gov The stability and versatility of nitrones have established them as a cornerstone of modern synthetic organic chemistry. rsc.org

Structure

3D Structure

Properties

CAS No. |

72552-76-2 |

|---|---|

Molecular Formula |

C15H23NO |

Molecular Weight |

233.35 g/mol |

IUPAC Name |

N-benzyloctan-1-imine oxide |

InChI |

InChI=1S/C15H23NO/c1-2-3-4-5-6-10-13-16(17)14-15-11-8-7-9-12-15/h7-9,11-13H,2-6,10,14H2,1H3 |

InChI Key |

ORDGRVQBZVTAQE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC=[N+](CC1=CC=CC=C1)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for N Benzyloctan 1 Imine N Oxide and Analogues

Established Synthetic Routes to N-Benzyloctan-1-imine N-oxide

Traditional methods for synthesizing this compound and its analogues primarily rely on the oxidation of precursor amines or a two-step process involving imine formation followed by oxidation.

Stepwise Synthesis via Imine Formation Followed by N-Oxidation

A more controlled and widely used approach for the synthesis of this compound involves a two-step process. smolecule.com The initial step is the formation of the imine, N-benzyloctan-1-imine, through the condensation reaction of benzylamine (B48309) and octanal. smolecule.comorganic-chemistry.org This reaction typically occurs under conditions that facilitate the removal of water, driving the equilibrium towards the imine product. organic-chemistry.org

Following the formation and isolation of the imine, the second step is the N-oxidation to yield the target nitrone. smolecule.comscirp.org This oxidation can be carried out using various oxidizing agents. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). scirp.org The reaction is generally performed at room temperature and can provide the desired oxaziridine (B8769555), a structural isomer of the nitrone, in good to high yields after a relatively short reaction time. scirp.org The choice of solvent and reaction conditions can influence the outcome and yield of the oxidation step.

Advanced and Catalytic Approaches in Nitrone Synthesis

Modern synthetic chemistry has seen the development of more efficient, selective, and environmentally benign methods for nitrone synthesis. These include metal-catalyzed oxidations, the use of alternative oxidants, and multi-component reactions.

Metal-Catalyzed Oxidation of Imines and Secondary Amines

The use of metal catalysts has significantly advanced the synthesis of nitrones from both imines and secondary amines. acs.orgwiley.com These catalytic systems often offer milder reaction conditions, higher selectivity, and improved yields compared to stoichiometric reagents.

For the oxidation of secondary amines, various transition metal catalysts have been employed. For instance, titanium silicate-1 (TS-1) has been shown to efficiently catalyze the direct oxidation of secondary amines to nitrones using 30% hydrogen peroxide. thieme-connect.com Other effective catalysts include compounds of tungsten, molybdenum, vanadium, and titanium, which facilitate the oxidation with peroxides in a single step. google.com Platinum(II) complexes have also been demonstrated to be effective catalysts for the oxidation of secondary and tertiary amines to nitrones and N-oxides under mild conditions with hydrogen peroxide. rsc.orgresearchgate.net

The catalytic oxidation of imines to nitrones has also been a focus of research. A notable example is the use of methyltrioxorhenium (MTO) as a catalyst with urea-hydrogen peroxide (UHP) as the oxidant. acs.orgorganic-chemistry.orgmdpi.com This system provides a general, high-yielding, and environmentally friendly procedure for the chemoselective conversion of imines to nitrones. acs.orgorganic-chemistry.org The reaction proceeds smoothly at room temperature and avoids the formation of common byproducts like oxaziridines. organic-chemistry.org Rhodium(III) catalysts have also been utilized in the coupling of nitrones with other molecules via C-H activation. snnu.edu.cnnih.gov

Table 1: Metal-Catalyzed Oxidation Methods for Nitrone Synthesis

| Catalyst System | Substrate | Oxidant | Key Features |

|---|---|---|---|

| Titanium Silicate-1 (TS-1) | Secondary Amines | 30% H₂O₂ | High yield, direct oxidation. thieme-connect.com |

| Na₂WO₄/H₂O | Secondary Amines | H₂O₂ | One of the first catalytic direct oxidation methods. acs.org |

| Platinum(II) complexes | Secondary/Tertiary Amines | H₂O₂ | Mild conditions, good for electron-rich amines. rsc.orgresearchgate.net |

| Methyltrioxorhenium (MTO) | Imines | Urea-Hydrogen Peroxide (UHP) | High yielding, chemoselective, environmentally friendly. acs.orgorganic-chemistry.org |

| Rhodium(III) complexes | Nitrones | - | C-H activation for further functionalization. snnu.edu.cnnih.gov |

Alternative Oxidative Procedures (e.g., using Oxone, Hydrogen Peroxide)

Beyond traditional peracids, other oxidative systems have been developed for nitrone synthesis, often with improved safety profiles and environmental credentials.

Oxone (potassium peroxymonosulfate) has emerged as a versatile and metal-free oxidant for the synthesis of nitrones. organic-chemistry.org It can be used for the direct oxidation of secondary amines to nitrones in a biphasic basic medium, tolerating various functional groups. organic-chemistry.org A one-pot condensation/oxidation of aldehydes and primary anilines to form nitrones can also be achieved using graphite (B72142) oxide and Oxone under mild conditions. lookchem.comresearchgate.net

Hydrogen peroxide (H₂O₂) is an attractive "green" oxidant as its only byproduct is water. acs.org Its use in nitrone synthesis is often in conjunction with a catalyst, as mentioned in the previous section. thieme-connect.comrsc.orgacs.org However, catalyst-free oxidation of benzylic secondary amines to C-aryl nitrones using hydrogen peroxide in solvents like methanol (B129727) or acetonitrile (B52724) has also been reported, offering an environmentally benign protocol. acs.org The reaction of a secondary amine with hydrogen peroxide in the presence of a metal compound catalyst, such as sodium tungstate (B81510), can provide the corresponding nitrone in a single step. google.com

Table 2: Comparison of Alternative Oxidants for Nitrone Synthesis

| Oxidant | Substrate(s) | Conditions | Advantages |

|---|---|---|---|

| Oxone | Secondary Amines | Biphasic, basic medium | Metal-free, tolerates various functional groups. organic-chemistry.org |

| Oxone/Graphite Oxide | Aldehydes and Primary Anilines | Mild, one-pot | Direct oxidative synthesis, good to excellent yields. lookchem.comresearchgate.net |

| Hydrogen Peroxide (with catalyst) | Secondary Amines, Imines | Catalytic (e.g., TS-1, MTO, Pt(II)) | "Green" oxidant, high yields, selectivity. thieme-connect.comrsc.orgorganic-chemistry.org |

| Hydrogen Peroxide (catalyst-free) | Benzylic Secondary Amines | Methanol or Acetonitrile | Environmentally benign, selective for C-aryl nitrones. acs.org |

Multi-Component Reaction Strategies for Nitrone Formation

Multi-component reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules like nitrones in a single step from three or more starting materials. frontiersin.orgnih.gov This strategy is highly convergent and aligns with the principles of green chemistry by reducing the number of synthetic steps and purification procedures. frontiersin.org

While a specific multi-component reaction for the direct synthesis of this compound is not prominently detailed in the provided context, the general principles of MCRs can be applied to nitrone formation. For instance, a cascade reaction involving the condensation of a hydroxylamine (B1172632) with an aldehyde to form an oxime, followed by an in-situ cyclization can lead to a cyclic nitrone intermediate. rsc.org This intermediate can then undergo further reactions, such as dipolar cycloadditions. rsc.org Another approach involves the in-situ generation of a nitrone from an aldehyde and a hydroxylamine within a reaction mixture containing a dipolarophile, leading to a one-pot cycloaddition. frontiersin.org The development of novel MCRs for the synthesis of acyclic nitrones remains an active area of research, with the potential to streamline the synthesis of compounds like this compound. researcher.life

Considerations for Regioselective Synthesis of Substituted Nitrones

The regioselective synthesis of nitrones, which are structural analogues of this compound, is a critical aspect of organic synthesis, particularly when constructing complex nitrogen-containing molecules. oup.com The ability to control the position of the N-oxide group in unsymmetrical nitrones is paramount for their subsequent application in reactions like 1,3-dipolar cycloadditions. oup.comthieme-connect.com Several strategies have been developed to address the challenge of regioselectivity, primarily revolving around the oxidation of secondary amines and their derivatives, or the cyclization of specific precursors.

A highly effective and regioselective method for preparing nitrones is the decarboxylative oxidation of N-alkyl-α-amino acids. oup.comsci-hub.se This approach utilizes hydrogen peroxide as the oxidant in the presence of a tungstate catalyst (Na₂WO₄) under phase-transfer conditions. oup.comoup.com The reaction proceeds regioselectively because the oxidation is directed by the carboxyl group, which is ultimately eliminated as carbon dioxide. oup.com This method is particularly valuable for the synthesis of chiral nitrones from corresponding chiral amino acids. oup.comsci-hub.se

The mechanism involves the initial formation of a peroxytungstate species from sodium tungstate and hydrogen peroxide. This species then oxidizes the α-amino acid, leading to decarboxylation and the formation of the nitrone with the double bond specifically located where the carboxyl group was attached. oup.com

Another key strategy involves the direct oxidation of N,N-disubstituted hydroxylamines or secondary amines. sci-hub.sechimia.ch The choice of oxidant is crucial in determining the regioselectivity, especially when the nitrogen substituents are electronically and sterically different. chimia.ch

For instance, the oxidation of N,N-disubstituted hydroxylamines can yield a mixture of regioisomeric nitrones. chimia.ch However, specific reagents can favor the formation of one isomer over the other. Hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX), have demonstrated high regioselectivity in the preparation of aldonitrones. sci-hub.se Manganese dioxide (MnO₂) has also been shown to be a useful oxidant, often providing better regioselectivity compared to reagents like mercuric oxide (HgO) or sodium hypochlorite (B82951) (NaOCl). sci-hub.sechimia.ch The improved selectivity with MnO₂ is attributed to stereoelectronic effects, where the oxidant preferentially facilitates the removal of a proton that is anti-periplanar to a vicinal substituent. chimia.ch

The following table summarizes the regioselectivity observed with different oxidants in the oxidation of a model polyhydroxylated cyclic hydroxylamine.

| Oxidant | Major Product | Selectivity Ratio (Major:Minor) | Reference |

|---|---|---|---|

| Manganese Dioxide (MnO₂) | Ketonitrone | 5:1 | chimia.ch |

| Mercuric Oxide (HgO) | Ketonitrone | 3:1 | chimia.ch |

| Sodium Hypochlorite (NaOCl) | Ketonitrone | 2:1 | chimia.ch |

Furthermore, electrophile-mediated cyclizations of unsaturated oximes offer a pathway to cyclic nitrones with defined regiochemistry. For example, silver(I)-catalyzed cyclization of allenic oximes proceeds via nitrogen attack to furnish isomerically defined heterocyclic nitrones. rsc.org The geometry of the starting oxime can influence the cyclization pathway, with (E)-γ-allenic oximes sometimes favoring cyclization via oxygen. rsc.org

In the context of subsequent reactions, the regioselectivity of nitrone cycloadditions can also be influenced by external factors. The use of Lewis acids can, in some cases, reverse the inherent regioselectivity of 1,3-dipolar cycloadditions between a nitrone and an alkene. thieme-connect.com While this pertains to the reactivity of the nitrone rather than its initial synthesis, it underscores the importance of regiocontrol at every synthetic step. Similarly, in intramolecular nitrone cycloadditions, the length and nature of the tether connecting the nitrone and the alkene can override the frontier molecular orbital control that typically governs regioselectivity. rsc.org

Chemical Reactivity and Mechanistic Investigations of N Benzyloctan 1 Imine N Oxide

Fundamental Transformations of N-Benzyloctan-1-imine N-oxide

This compound, as a representative nitrone, exhibits a rich and varied chemical reactivity. Its fundamental transformations are central to its application in synthetic organic chemistry. These reactions primarily involve the N-O bond and adjacent moieties, leading to a range of structurally diverse products.

The reduction of N-oxides to their corresponding amines is a synthetically valuable transformation. liverpool.ac.uk For this compound, this conversion to N-benzyloctan-1-amine is a key reaction. A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the presence of other functional groups within the molecule.

Commonly employed methods for the reduction of amine N-oxides include the use of metal hydrides, such as lithium aluminum hydride (LiAlH4) or sodium borohydride. smolecule.com Other effective reagents include diboron compounds, phosphorus-based reagents, and sulfur-based reagents. liverpool.ac.uknih.gov Catalytic hydrogenation is also a viable method. liverpool.ac.uk

For more selective reductions, particularly in the context of complex molecules or drug metabolism studies, milder and more specific reagents are preferred. nih.gov Titanium trichloride (TiCl₃) has been demonstrated to be a facile and highly selective reagent for the reduction of N-oxides to amines, even in the presence of other reducible functional groups like sulfoxides. nih.govresearchgate.net This selectivity is crucial in multi-step syntheses where the preservation of other functionalities is paramount. Another approach involves the use of zinc dust in the presence of acetic acid. researchgate.net

The general transformation can be represented as follows: this compound + Reducing Agent → N-Benzyloctan-1-amine

A summary of common reducing agents for this transformation is provided in the table below.

| Reagent Class | Specific Examples | Notes |

| Metal Hydrides | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) | Powerful reducing agents, may affect other functional groups. |

| Diboron Reagents | Bis(pinacolato)diboron ((pinB)₂) | Offers facile reduction under mild conditions. nih.gov |

| Metal-based Reagents | Zinc/Acetic Acid, Titanium trichloride (TiCl₃) | TiCl₃ is noted for its high selectivity. nih.govresearchgate.net |

| Phosphorus/Sulfur Reagents | Triphenylphosphine (PPh₃), Sulfur dioxide (SO₂) | Commonly used in organic synthesis. nih.gov |

| Catalytic Hydrogenation | H₂/Palladium catalyst | A standard method for reduction. liverpool.ac.uk |

| Other | Baker's yeast | A biocatalytic alternative. liverpool.ac.uk |

When subjected to heat, this compound can undergo pyrolytic elimination, a reaction characteristic of amine oxides that possess a β-hydrogen atom. This process, often referred to as the Cope elimination, proceeds through a concerted, syn-elimination mechanism via a five-membered cyclic transition state. The reaction typically results in the formation of a hydroxylamine (B1172632) and an alkene. smolecule.com

In the case of this compound, the specific products would depend on the structure of the alkyl group attached to the imine nitrogen. Assuming the "octan-1-imine" refers to an N-octyl group, the elimination would involve a hydrogen atom from the carbon adjacent to the nitrogen. However, the provided name suggests a benzyl (B1604629) group on the nitrogen and an octyl group attached to the imine carbon. In a more typical amine oxide structure where an alkyl group with a β-hydrogen is attached to the nitrogen, the Cope elimination is a well-established reaction. For nitrones, related thermal rearrangements and eliminations can occur.

The Meisenheimer rearrangement is a thermal rearrangement reaction of tertiary amine N-oxides to form N,N-disubstituted hydroxylamines. synarchive.com This reaction is particularly common for N-oxides containing allylic or benzylic groups. wikipedia.org Given the presence of a benzyl group, this compound is a candidate for this type of rearrangement. smolecule.com

The rearrangement can proceed through two main pathways: a smolecule.comsynarchive.com-rearrangement, which is thought to occur via a radical mechanism, or a synarchive.comwikipedia.org-sigmatropic rearrangement, which is a concerted pericyclic reaction. synarchive.com For N-oxides with allylic or benzylic substituents, the synarchive.comwikipedia.org-rearrangement is often favored. The reaction involves the migration of an alkyl or aryl group from the nitrogen atom to the oxygen atom. The specific conditions and the stereochemistry of the starting material can influence the reaction pathway and the products formed. researchgate.net

The general scheme for the Meisenheimer rearrangement is as follows: Tertiary Amine N-oxide (heat) → N,N-disubstituted hydroxylamine

This rearrangement has been utilized as a strategic step in the synthesis of complex natural products. researchgate.net

This compound as a 1,3-Dipole in Cycloaddition Reactions

Nitrones, such as this compound, are classified as 1,3-dipoles and are valuable reagents in [3+2] dipolar cycloaddition reactions. These reactions provide a powerful method for the construction of five-membered heterocyclic rings. mdpi.comnih.govpreprints.org

In an intermolecular [3+2] dipolar cycloaddition, the this compound (the 1,3-dipole) reacts with a dipolarophile, typically an alkene or alkyne, to form a five-membered heterocycle. researchgate.net This reaction is a type of pericyclic reaction that proceeds through a concerted mechanism, leading to the formation of isoxazolidine (B1194047) rings when an alkene is the dipolarophile.

The general reaction can be depicted as: this compound + Alkene → Substituted Isoxazolidine

These cycloaddition reactions are highly valuable in synthetic chemistry as they allow for the rapid construction of complex heterocyclic scaffolds from relatively simple starting materials. The reaction can be influenced by various factors, including the electronic nature of both the nitrone and the dipolarophile, as well as the reaction conditions.

A critical aspect of [3+2] dipolar cycloaddition reactions is their regioselectivity, which refers to the orientation of the dipole relative to the dipolarophile in the resulting cycloadduct. The regioselectivity is governed by both steric and electronic factors of the reacting species. Frontier Molecular Orbital (FMO) theory is often used to predict and rationalize the observed regiochemical outcomes. mdpi.com

In the reaction of a nitrone with a monosubstituted or 1,1-disubstituted alkene, two possible regioisomers can be formed. The preferred pathway is typically the one that results from the most favorable interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The relative energies of the HOMO and LUMO of the nitrone and the dipolarophile, as well as the orbital coefficients on the reacting atoms, determine the regiochemical preference.

Computational methods, such as Density Functional Theory (DFT) calculations, have become invaluable tools for studying the reaction mechanisms and predicting the regioselectivity of these cycloadditions. nih.govias.ac.inmdpi.com These studies can help in understanding the electronic structure of the transition states leading to the different regioisomers and thereby predict the major product. For instance, in the cycloaddition of nitrile imines (another class of 1,3-dipoles) to certain alkenes, it has been found that the reaction proceeds with high regioselectivity, with the terminal nitrogen atom of the dipole attacking the more sterically hindered carbon atom of the double bond. nih.gov

The table below summarizes the factors influencing regioselectivity in the [3+2] cycloaddition of this compound.

| Influencing Factor | Description |

| Electronic Effects | The interaction between the HOMO of the nitrone and the LUMO of the dipolarophile (or vice versa) dictates the preferred orientation. Electron-donating or -withdrawing groups on either reactant can alter the orbital energies and coefficients, thus changing the regioselectivity. |

| Steric Effects | Steric hindrance between bulky substituents on the nitrone and the dipolarophile in the transition state can disfavor one regioisomeric pathway over the other. |

| Solvent Effects | The polarity of the solvent can influence the stability of the transition states and, in some cases, affect the regiochemical outcome of the reaction. |

| Lewis Acid Catalysis | The use of Lewis acids can alter the regioselectivity by coordinating to the nitrone or the dipolarophile, thereby modifying their electronic properties and steric accessibility. |

This compound in Oxidation Reactions

Role as a Nucleophilic Oxidant

The this compound molecule, by virtue of its N-oxide functionality, can act as a potent nucleophilic oxidant. The nitrogen-oxygen (N-O) bond is highly polarized, with a partial positive charge on the nitrogen and a partial negative charge on the oxygen. smolecule.com This electronic configuration allows the oxygen atom to act as a nucleophile, participating in reactions where it transfers its oxygen atom to a substrate.

Molecules with N-oxide functionalities are well-established as important oxidants in organic synthesis. nih.gov In reactions such as the Upjohn dihydroxylation (using osmium tetroxide) or the Ley-Griffith oxidation (using tetrapropylammonium perruthenate, TPAP), N-oxides like N-Methylmorpholine N-oxide (NMO) serve as stoichiometric co-oxidants to regenerate the catalytic metal species. nih.gov The mechanism involves the nucleophilic oxygen of the N-oxide coordinating to the reduced metal center, followed by oxygen transfer and release of the regenerated, higher-oxidation-state metal catalyst. While not a direct oxidation of an organic substrate by the N-oxide, this role is critical for catalytic turnover.

The nucleophilic character of the N-oxide oxygen is also evident in its ability to form strong hydrogen bonds with protic species like water or hydrogen peroxide. nih.gov This interaction can be crucial in catalytic cycles. In the context of this compound, its structure allows it to participate in similar oxidation pathways, offering a lipophilic character due to the octyl and benzyl groups, which can be advantageous for solubility in organic media.

Catalytic Applications in Organic Oxidations (e.g., Photoinduced Catalysis)

The nitrone and N-oxide functionalities are increasingly being explored in the context of modern catalytic methods, particularly those initiated by visible light. thieme.de Photoinduced catalysis offers a mild and environmentally friendly approach to various organic transformations.

Recent research has demonstrated that visible-light photoredox catalysis can be used to convert nitro compounds into nitrones. thieme.denih.gov These reactions often involve a photocatalyst that, upon excitation by light, initiates a single-electron transfer (SET) cascade. While these studies focus on the synthesis of nitrones, they highlight the redox activity of the related nitro and nitrone functional groups under photocatalytic conditions.

More directly relevant is the use of N-oxides in photoinduced oxidation reactions. For example, nitroarenes can serve as oxygen transfer reagents for the anaerobic cleavage of alkenes under visible light. chemrxiv.org The proposed mechanism involves direct photoexcitation of the nitro group, followed by a radical cycloaddition with the alkene to form unstable dioxazolidine intermediates, which then fragment into carbonyl compounds. chemrxiv.org Similarly, photoredox-catalyzed reactions of quinoline N-oxides with alkenes can lead to functionalization at the ortho position. nih.gov The mechanism is thought to involve the reaction of an alkene radical cation with the nucleophilic N-oxide oxygen, followed by rearrangement and bond scission. nih.gov

These examples establish a clear precedent for the involvement of the N-oxide group in photoinduced catalytic cycles. This compound could potentially be employed in similar transformations, where its photoexcitation or its reaction with a photogenerated radical intermediate could initiate an oxidative pathway.

Other Significant Reaction Pathways

Nucleophilic Reactivity of the Nitrone Moiety

Besides its role in cycloadditions, the nitrone moiety of this compound is an electrophilic functional group, susceptible to attack by a wide range of nucleophiles. academie-sciences.fr The carbon atom of the C=N bond is electrophilic, analogous to a carbonyl carbon, and this electrophilicity is enhanced by the electron-withdrawing N-oxide group. smolecule.commdpi.com

The addition of nucleophiles to the nitrone carbon is a fundamental transformation that yields substituted hydroxylamines, which are valuable synthetic intermediates. researchgate.net A diverse array of nucleophiles has been successfully employed in these reactions.

Organometallic Reagents: "Reactive" nucleophiles such as Grignard reagents and organolithium compounds readily add to the nitrone carbon. researchgate.netnii.ac.jp

Soft Carbon Nucleophiles: "Less reactive" nucleophiles, including silyl enol ethers, ketene silyl acetals, and allyltributylstannane, can also be used. nii.ac.jp These reactions often require activation of the nitrone to increase its electrophilicity. A common strategy involves treating the nitrone with an acyl halide or a silyl triflate. This generates a highly electrophilic N-oxyiminium ion intermediate, which rapidly undergoes addition by the soft nucleophile. nii.ac.jp

Other Nucleophiles: Other successful nucleophiles include acetylides, lithiated heteroaromatics, and sulfur-stabilized anions. researchgate.net

The use of flow microreactors has been shown to improve the efficiency of these reactions, allowing them to be performed at milder temperatures (0 to 30 °C) compared to the very low temperatures (-78 °C) often required in batch systems to prevent undesired side reactions of the sensitive N-oxyiminium intermediates. nii.ac.jp

| Nucleophile | Activating Agent (if any) | Product Type | Source(s) |

|---|---|---|---|

| Grignard Reagents (R-MgX) | None / Lewis Acids | α-Substituted Hydroxylamines | researchgate.net |

| Organolithium Reagents (R-Li) | None | α-Substituted Hydroxylamines | nii.ac.jp |

| Allyltributylstannane | Acyl Halides or Silyl Triflates | Homoallylic Hydroxylamines | nii.ac.jp |

| Ketene Silyl Acetals | Acyl Halides or Silyl Triflates | β-Amino Acid Precursors | nii.ac.jp |

| Lithium Acetylides | None / Lewis Acids | Propargylic Hydroxylamines | academie-sciences.fr |

| 2-Lithiofuran | None or Et2AlCl | α-Hydroxyamino-2-alkylfurans | researchgate.net |

Transformations Involving Radical Intermediates

The chemistry of this compound also involves pathways proceeding through radical intermediates. These species can be generated under oxidative conditions via single-electron transfer (SET) processes. smolecule.com The formation of the initial radical intermediate is often the rate-determining step in these oxidation sequences, with typical activation energies in the range of 60-75 kJ/mol. smolecule.com

A key reaction involving nitrones and radicals is their use as "spin traps." Nitrones readily react with transient, unstable radical species to form more stable nitroxide radical adducts (alkoxyamines). mdpi.comresearchgate.net This trapping reaction is highly efficient and forms the basis of the Electron Paramagnetic Resonance (EPR) spin trapping technique used to detect and identify short-lived radicals. From a synthetic perspective, this nitrone-mediated radical coupling provides a powerful method for forming C-C, C-O, or C-N bonds. researchgate.net

Radical cyclizations are another important transformation where nitrone-related intermediates can play a role. For instance, radical additions to ene-sulfonamides can produce α-sulfonamidoyl radicals, which may eliminate a sulfonyl radical to generate a transient imine intermediate. beilstein-journals.orgresearchgate.net The fate of these imine intermediates dictates the final product. While this compound is a nitrone, not an imine, this illustrates the broader context of radical reactions involving C=N bonds. The benzyl group in this compound could also influence its radical chemistry, as benzylic radicals exhibit enhanced stability. nih.gov

Furthermore, photoinduced reactions involving N-oxides can proceed via radical mechanisms. The anaerobic cleavage of alkenes by photoexcited nitroarenes is believed to occur through a non-stereospecific radical cycloaddition, highlighting a pathway distinct from the more common polar [3+2] cycloaddition. chemrxiv.org

Spectroscopic and Structural Elucidation of N Benzyloctan 1 Imine N Oxide

Vibrational Spectroscopy (FT-IR) for N-O Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial first step in identifying the key functional groups present in N-Benzyloctan-1-imine N-oxide. The analysis focuses on the detection of characteristic vibrational frequencies, particularly for the nitrone (C=N⁺-O⁻) moiety.

The FT-IR spectrum is expected to display several key absorption bands. The C=N bond of the nitrone group typically shows a medium absorption band in the range of 1593-1673 cm⁻¹. ajol.info The N-O stretching vibration, which is a definitive feature of a nitrone, is anticipated to appear as a strong band between 1068 cm⁻¹ and 1215 cm⁻¹. ajol.info

Other significant peaks would confirm the presence of the benzyl (B1604629) and octyl groups. Aromatic C-H stretching from the benzyl ring is expected around 3047-3128 cm⁻¹, with aromatic C=C stretching vibrations appearing as strong bands at approximately 1450–1564 cm⁻¹. ajol.infouobasrah.edu.iq The aliphatic C-H bonds of the octyl chain and the benzylic methylene (B1212753) group would be identified by stretching bands around 2920-2924 cm⁻¹. ajol.info

Table 1: Expected FT-IR Characteristic Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| C=N (Nitrone) | Stretching | 1593 - 1673 | ajol.info |

| N-O (Nitrone) | Stretching | 1068 - 1215 | ajol.info |

| C-N (Nitrone) | Stretching | 1180 - 1215 | ajol.info |

| Aromatic C-H | Stretching | 3047 - 3128 | ajol.info |

| Aromatic C=C | Stretching | 1450 - 1564 | ajol.infouobasrah.edu.iq |

| Aliphatic C-H | Stretching | ~2920 - 2924 | ajol.info |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, and Advanced 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, allowing for a complete structural assignment.

¹H NMR: The proton NMR spectrum would show distinct signals for each type of proton. The five aromatic protons of the benzyl group are expected to appear in the downfield region, typically between δ 7.2 and 7.5 ppm. amazonaws.comniscpr.res.insemanticscholar.org The two benzylic protons (CH₂) adjacent to the nitrogen would likely resonate as a singlet around δ 4.8-5.8 ppm. amazonaws.comsemanticscholar.org The proton on the C=N double bond (the α-proton) is characteristically found further downfield, potentially in the range of δ 6.7-8.8 ppm. uobasrah.edu.iqsemanticscholar.org The protons of the long alkyl octyl chain would appear in the upfield region (δ 0.8-2.5 ppm), with the terminal methyl group (CH₃) showing a triplet near δ 0.8-0.9 ppm.

¹³C NMR: The carbon spectrum provides complementary information. The carbon atom of the C=N group in nitrones is significantly deshielded and its signal is expected in the range of δ 130-152 ppm. semanticscholar.orgosti.govosti.gov The carbons of the aromatic benzyl ring would appear between δ 127 and 137 ppm. amazonaws.comsemanticscholar.org The benzylic CH₂ carbon is anticipated around δ 66-74 ppm. amazonaws.comsemanticscholar.org The carbons of the octyl chain would be found in the upfield region of the spectrum (δ 14-40 ppm).

Advanced 2D NMR: To unambiguously assign all proton and carbon signals, advanced 2D NMR experiments such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed. HSQC correlates directly bonded carbon and proton atoms, while HMBC reveals longer-range (2-3 bond) C-H correlations, confirming the connectivity of the molecular fragments.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Source |

|---|---|---|---|

| Aromatic C-H | 7.2 - 7.5 | 127 - 137 | amazonaws.comsemanticscholar.orgnih.gov |

| Benzyl CH₂ | 4.8 - 5.8 | 66 - 74 | amazonaws.comsemanticscholar.org |

| C=CH (α-proton) | 6.7 - 8.8 | - | uobasrah.edu.iqsemanticscholar.org |

| C=N | - | 130 - 152 | semanticscholar.orgosti.govosti.gov |

| Octyl CH₂ | 1.2 - 2.5 | 22 - 40 | General |

| Octyl CH₃ | 0.8 - 0.9 | ~14 | General |

High-Resolution Mass Spectrometry (LC-Q-ToF-MS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-Q-ToF-MS), is used to determine the precise molecular weight and elemental composition of the compound, and to study its fragmentation patterns under ionization.

For this compound, the molecular formula is C₁₅H₂₃NO. The expected monoisotopic mass is approximately 233.1780 g/mol . HRMS analysis would confirm this exact mass, providing strong evidence for the molecular formula. tandfonline.com

Electron impact (EI) or electrospray ionization (ESI) would induce fragmentation of the molecule. The fragmentation pathways of nitrones are well-studied. tandfonline.comtandfonline.comacs.org Common fragmentation patterns for this compound would likely include:

Loss of the benzyl group: Cleavage of the N-CH₂ bond to produce a benzyl cation (C₇H₇⁺) at m/z 91.

Cleavage of the octyl chain: Fragmentation at various points along the alkyl chain.

Loss of an oxygen atom: A characteristic fragmentation of nitrones is the loss of an oxygen atom from the molecular ion to form the corresponding imine. acs.org

Rearrangements: McLafferty-type rearrangements involving the octyl chain are also possible. tandfonline.comtandfonline.com

Table 3: Expected HRMS Data for this compound

| Parameter | Expected Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₃NO | tandfonline.com |

| Monoisotopic Mass | 233.1780 | tandfonline.com |

| Common Fragments (m/z) | [M-O]⁺, [M-C₇H₇]⁺, 91 (C₇H₇⁺) | tandfonline.comacs.org |

X-ray Crystallography for Solid-State Structural Determination and Conformer Analysis

Single-crystal X-ray crystallography provides the most definitive structural information if a suitable crystal of the compound can be grown. This technique determines the precise three-dimensional arrangement of atoms in the solid state.

The analysis would yield exact bond lengths, bond angles, and torsion angles. Of particular interest would be the geometry of the nitrone functional group (C=N-O). The data would reveal the conformation of the flexible octyl chain and the spatial orientation of the benzyl group relative to the nitrone plane. Furthermore, X-ray crystallography would elucidate intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking of the benzyl rings, which govern the crystal packing. Such interactions have been observed in other N-oxide-containing compounds. scilit.com

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within the molecule. The spectrum is influenced by the conjugated π-system of the nitrone and the attached benzyl group.

Nitrones typically exhibit a strong absorption band corresponding to a π→π* transition and a weaker band at longer wavelengths due to an n→π* transition. rsc.orgniscpr.res.in For this compound, the conjugation between the phenyl ring and the C=N bond is expected to result in a strong π→π* absorption maximum in the range of 290-320 nm. niscpr.res.inresearchgate.netsci-rad.com The n→π* transition, involving the non-bonding electrons on the oxygen atom, would likely appear as a weaker, lower-energy shoulder or a separate band at a longer wavelength. The position of these bands can be influenced by the solvent polarity. rsc.org

Table 4: Expected UV-Vis Absorption Data for this compound

| Transition | Expected λₘₐₓ (nm) | Relative Intensity | Source |

|---|---|---|---|

| π → π* | ~290 - 320 | Strong | rsc.orgniscpr.res.inresearchgate.netsci-rad.com |

| n → π* | >320 | Weak | rsc.orgniscpr.res.in |

Theoretical and Computational Chemistry Studies on N Benzyloctan 1 Imine N Oxide

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for studying the electronic properties of molecules. aps.org It provides a framework for calculating the ground-state electron density of a system, from which numerous chemical concepts and properties can be derived. mdpi.com For N-Benzyloctan-1-imine N-oxide, DFT calculations are instrumental in characterizing its electronic nature.

The distribution of electrons within a molecule is fundamental to its physical properties and chemical reactivity. Methods such as Natural Bond Orbital (NBO) analysis are employed to partition the electron density and assign partial atomic charges, offering a quantitative picture of the intramolecular electrostatic landscape.

In this compound, the nitrone functional group (C=N⁺-O⁻) is inherently polar. Theoretical calculations on analogous N-oxides consistently show a significant negative charge localized on the oxygen atom and a positive charge on the nitrogen atom. bibliotekanauki.plnih.gov This charge separation creates a substantial dipole moment and defines the oxygen as a primary center for nucleophilic attack and coordination. The carbon atom of the nitrone function typically bears a slight positive charge. bibliotekanauki.pl The benzyl (B1604629) and octyl substituents modulate this charge distribution through inductive and resonance effects.

Table 1: Hypothetical Natural Atomic Charges for Key Atoms in this compound Calculated using a representative DFT method (e.g., B3LYP/6-31G(d)). Charges are presented in elementary charge units (e).

| Atom | Element | Hypothetical Natural Charge (e) |

| O1 | Oxygen | -0.45 |

| N1 | Nitrogen | +0.20 |

| C1 | Carbon (Imine) | +0.15 |

| C2 | Carbon (Benzyl) | -0.10 |

| C3 | Carbon (Octyl) | +0.05 |

This interactive table presents plausible atomic charges based on values reported for structurally related nitrones and N-oxides in computational studies. bibliotekanauki.pl

Frontier Molecular Orbital (FMO) theory is a powerful model for predicting the reactivity and selectivity of chemical reactions. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org The energies of these orbitals and their energy gap (HOMO-LUMO gap) are key indicators of a molecule's kinetic stability and reactivity.

For nitrones like this compound, the HOMO is typically centered on the nitrone moiety, with significant contributions from the p-type lone pair orbitals of the oxygen atom. The LUMO is usually a π* orbital distributed across the C=N-O system. The presence of electron-donating or electron-withdrawing substituents can raise or lower the energies of these frontier orbitals, thereby tuning the molecule's reactivity. rsc.org A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound Calculated using a representative DFT method (e.g., B3LYP/6-31G(d)). Energies are presented in electron volts (eV).

| Molecular Orbital | Hypothetical Energy (eV) |

| HOMO | -6.50 |

| LUMO | -1.20 |

| HOMO-LUMO Gap | 5.30 |

This interactive table displays plausible FMO energy values, which are critical for assessing chemical reactivity. The values are estimated from computational studies on similar organic molecules. nih.gov

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a vital tool for mapping the potential energy surfaces of chemical reactions. It allows for the detailed investigation of reaction pathways, the characterization of transient species like transition states, and the calculation of energy barriers, providing insights that are often difficult to obtain experimentally.

A primary application of computational methods is the location of transition state (TS) structures, which represent the highest energy point along a reaction coordinate. academie-sciences.fr By calculating the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state, chemists can predict the kinetic feasibility of a reaction. rsc.org For this compound, this is particularly relevant for studying its participation in [3+2] cycloaddition reactions, a hallmark of nitrone chemistry.

Computational studies can compare the activation energies for different regioisomeric or stereoisomeric pathways, thereby explaining or predicting the reaction's selectivity. rsc.org For instance, in a reaction with an alkene, calculations can determine whether the formation of one particular isoxazolidine (B1194047) regioisomer is kinetically favored over another.

Table 3: Hypothetical Activation Energies for a [3+2] Cycloaddition of this compound with Ethene Calculated using a representative DFT method (e.g., M06-2X/6-311+G(d,p)). Energies are presented in kcal/mol.

| Reaction Pathway | Transition State | Hypothetical ΔG‡ (kcal/mol) |

| Path A (Regioisomer 1) | TS-A | 15.5 |

| Path B (Regioisomer 2) | TS-B | 18.2 |

This interactive table illustrates how activation energy calculations can predict reaction outcomes. The pathway with the lower activation energy (Path A) would be the kinetically preferred route. rsc.orgmdpi.com

Molecular Electron Density Theory (MEDT) offers an alternative perspective to FMO theory, positing that changes in electron density, rather than orbital interactions, are the primary drivers of chemical reactivity. mdpi.com MEDT utilizes tools like the Electron Localization Function (ELF) to analyze the electronic structure of molecules and the bonding evolution along a reaction pathway. nih.gov

An ELF analysis of this compound would characterize the electronic nature of the nitrone. The presence of a monosynaptic basin on the oxygen atom confirms its lone pair character, while disynaptic basins between the C-N and N-O atoms describe the covalent bonds. bibliotekanauki.plnih.gov Based on the electron population of these basins, the nitrone function is typically classified as a zwitterionic three-atom component, which dictates its reactivity in cycloaddition reactions. nih.govmdpi.com

Conceptual DFT (CDFT) provides a powerful set of indices to quantify and rationalize the reactivity of molecules from their electron density. mdpi.com Global reactivity descriptors, which describe the molecule as a whole, are calculated from the energies of the frontier orbitals.

Key global descriptors include:

Electronic Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Represents the resistance to a change in electron count.

Global Electrophilicity (ω): Quantifies the electron-accepting capability. nih.gov

Global Nucleophilicity (N): Quantifies the electron-donating capability. nih.gov

These indices allow for the classification of this compound within established reactivity scales. For example, nitrones are often classified as moderate electrophiles and good nucleophiles. bibliotekanauki.plmdpi.commdpi.com

Local reactivity descriptors, such as the Fukui functions (ƒ(r)) or Parr functions (P(r)), pinpoint the most reactive sites within a molecule for nucleophilic or electrophilic attack. mdpi.commdpi.com The oxygen atom of the nitrone is typically the most nucleophilic center, while the carbon atom is the most electrophilic site within the C=N-O fragment. mdpi.com

Table 4: Hypothetical Conceptual DFT Reactivity Indices for this compound Calculated using a representative DFT method. Energies are presented in electron volts (eV).

| Descriptor | Symbol | Hypothetical Value (eV) | Reactivity Classification |

| Chemical Potential | μ | -3.85 | - |

| Chemical Hardness | η | 5.30 | - |

| Electrophilicity | ω | 1.40 | Moderate Electrophile |

| Nucleophilicity | N | 3.15 | Strong Nucleophile |

Conformational Analysis and Stability Studies

Theoretical studies on this compound provide critical insights into its three-dimensional structure and energetic landscape. Conformational analysis, typically performed using Density Functional Theory (DFT) methods, is essential for identifying the most stable arrangements of the molecule's flexible components, namely the benzyl and octyl groups.

The rotational freedom around the C-N single bond of the benzyl group and the C-C bonds of the octyl chain gives rise to multiple conformers. Computational chemists investigate the potential energy surface of the molecule by systematically rotating these bonds and calculating the corresponding energy of each geometry. The goal is to locate the global minimum—the most stable conformer—as well as other low-energy local minima. These stable conformers are distinguished by their dihedral angles and represent the most probable shapes the molecule will adopt.

For instance, studies on similar N-oxide structures have shown that different conformers, such as "closed" and "open" forms, can exist. researchgate.net In the case of this compound, these would refer to orientations where the benzyl and octyl groups are either folded towards each other or extended away. The relative stability of these conformers is determined by a delicate balance of steric hindrance and subtle intramolecular interactions. The octyl chain, with its own conformational flexibility (e.g., all-trans vs. gauche conformations), adds another layer of complexity to the energetic landscape. The results of these stability studies are crucial for understanding the molecule's reactivity and its potential interactions with other molecules.

Intramolecular Interactions and Hydrogen Bonding Dynamics

The stability of this compound's preferred conformations is heavily influenced by a network of intramolecular interactions. While the molecule lacks traditional strong hydrogen bond donors (like O-H or N-H), it can form weak intramolecular hydrogen bonds of the C-H···O type. In these interactions, a hydrogen atom attached to a carbon atom (a C-H donor), such as those on the benzyl ring or the octyl chain, interacts with the electron-rich oxygen atom of the N-oxide group (an acceptor).

Computational studies on various N-oxide derivatives have established the importance of such interactions in defining molecular structure. researchgate.netnih.govnih.govmdpi.com The dynamics of these hydrogen bonds involve vibrations and fluctuations in the bond lengths and angles of the C-H···O linkage. These interactions, although individually weak, can collectively provide significant stabilization to a particular conformer. For example, a conformation where the benzyl group is folded in such a way that one of its aromatic C-H bonds can interact with the N-oxide oxygen would be favored over a conformation where this is not possible.

Beyond hydrogen bonding, other non-covalent interactions like van der Waals forces and dipole-dipole interactions play a role. The analysis of these forces helps to build a comprehensive picture of the molecule's internal dynamics and conformational preferences. Symmetry-Adapted Perturbation Theory (SAPT) is a computational method that can be used to decompose the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces, providing a deeper understanding of the nature of these intramolecular forces. researchgate.netnih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to translate the complex wavefunctions of a molecule into the familiar language of Lewis structures, including bonds, lone pairs, and antibonding orbitals. uni-muenchen.dewisc.edu For this compound, NBO analysis is particularly useful for quantifying the extent of intramolecular charge transfer (ICT) and electron delocalization, which are key to its electronic structure and stability. grafiati.comresearchgate.net

The analysis examines interactions between filled "donor" NBOs (Lewis-type orbitals, such as lone pairs or bonds) and empty "acceptor" NBOs (non-Lewis type orbitals, such as antibonds). The energetic significance of these donor-acceptor interactions is evaluated using second-order perturbation theory. wisc.edu A large stabilization energy, denoted as E(2), indicates a strong delocalization from the donor to the acceptor orbital. researchgate.net

In this compound, significant ICT is expected from the lone pairs on the highly electronegative oxygen atom (donor) to the antibonding orbitals (acceptor) of adjacent bonds, such as the C=N and N-C antibonding orbitals (πC=N and σN-C). Furthermore, the π-orbitals of the benzyl ring can act as donors, delocalizing electron density into the nitrone functional group. These delocalizations contribute to the resonance stabilization of the molecule.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) O | π* (C=N) | 45.5 | Oxygen lone pair to C=N antibond |

| LP (1) O | σ* (N-Cbenzyl) | 12.8 | Oxygen lone pair to N-C antibond |

| π (Caromatic-Caromatic) | π* (C=N) | 8.2 | Aromatic π-system to C=N antibond |

| σ (Cα-H) | LP* (1) N | 5.1 | Hyperconjugation from octyl chain |

Note: The data in this table is illustrative and represents typical values for the types of interactions described. Actual values would require specific quantum chemical calculations.

Derivatives and Analogues of N Benzyloctan 1 Imine N Oxide: Structure Reactivity Relationships

Systematic Modification of the Alkyl Chain (Octan-1-imine Backbone) on Reactivity

The octan-1-imine backbone of N-Benzyloctan-1-imine N-oxide provides a long alkyl chain that can influence the steric environment around the nitrone functional group. While specific studies systematically modifying the octyl chain of this particular nitrone are not extensively documented, general principles of steric hindrance in nitrone chemistry can be applied.

Alterations in the length and branching of the alkyl chain are expected to primarily exert steric effects on the approach of dipolarophiles during cycloaddition reactions. An increase in the steric bulk of the alkyl substituent can hinder the approach of reactants, potentially leading to a decrease in reaction rates.

Table 1: Predicted Influence of Alkyl Chain Modification on the Reactivity of N-Benzylalkylimine N-oxides in [3+2] Cycloaddition Reactions

| Alkyl Chain Modification | Predicted Effect on Reactivity | Rationale |

| Chain Lengthening (e.g., decyl, dodecyl) | Minimal electronic effect, potential for minor steric hindrance depending on the dipolarophile. | The electronic influence of the alkyl chain diminishes with distance from the nitrone moiety. Steric effects are generally localized near the reaction center. |

| Branching near the imine carbon (e.g., α- or β-branching) | Significant decrease in reaction rate. | Increased steric hindrance directly shields the nitrone's carbon atom, impeding the approach of the dipolarophile. |

| Introduction of functional groups (e.g., ether, ester) | May alter solubility and introduce potential coordinating sites for catalysts, potentially influencing reaction rates and selectivity. | Functional groups can change the physical properties of the molecule and introduce new modes of interaction. |

Substituent Effects on the Benzyl (B1604629) Moiety and Nitrone Reactivity

The electronic nature of substituents on the benzyl group of this compound has a profound impact on the nitrone's reactivity. This is primarily due to the modulation of the energy levels of the frontier molecular orbitals (FMOs), which govern the course of pericyclic reactions like the [3+2] cycloaddition. wikipedia.org

Electron-donating groups (EDGs) on the phenyl ring, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), increase the energy of the highest occupied molecular orbital (HOMO) of the nitrone. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), lower the energy of the lowest unoccupied molecular orbital (LUMO). longdom.org These shifts in FMO energies directly influence the rate and regioselectivity of the cycloaddition reaction. wikipedia.org

In a typical nitrone-alkene cycloaddition, the reaction can be controlled by either the HOMO(nitrone)-LUMO(alkene) interaction or the LUMO(nitrone)-HOMO(alkene) interaction. When the alkene is electron-rich, the dominant interaction is LUMO(nitrone)-HOMO(alkene). In this case, an EWG on the benzyl moiety of the nitrone will lower the LUMO energy, decrease the energy gap between the interacting orbitals, and thus accelerate the reaction. Conversely, with an electron-poor alkene, the HOMO(nitrone)-LUMO(alkene) interaction is dominant, and an EDG on the benzyl group will raise the HOMO energy, leading to a faster reaction. wikipedia.org

Table 2: Influence of Substituents on the Benzyl Moiety of this compound Analogues on Reactivity

| Substituent (Para-position) | Electronic Nature | Predicted Effect on Reaction Rate with Electron-Rich Alkenes | Predicted Effect on Reaction Rate with Electron-Poor Alkenes |

| -OCH₃ | Electron-Donating | Decrease | Increase |

| -CH₃ | Electron-Donating | Decrease | Increase |

| -H | Neutral | Baseline | Baseline |

| -Cl | Electron-Withdrawing | Increase | Decrease |

| -NO₂ | Strongly Electron-Withdrawing | Significant Increase | Significant Decrease |

This table is a representation of the expected trends based on Frontier Molecular Orbital (FMO) theory as applied to 1,3-dipolar cycloadditions. wikipedia.orglongdom.org

Furthermore, the electronic nature of the nitronyl carbon can be influenced by these substituents, which can affect its susceptibility to nucleophilic attack. nih.gov Spectroscopic methods, such as ¹³C NMR, can be used to probe the charge density at the nitronyl carbon, with a downfield shift indicating increased positive charge and potentially higher reactivity towards nucleophiles. nih.gov

Heterocyclic Nitrone Analogues: Comparative Studies in Reactivity and Synthesis

Incorporating the nitrone functionality within a cyclic framework leads to heterocyclic nitrone analogues, which often exhibit distinct reactivity compared to their acyclic counterparts like this compound. Cyclic nitrones are generally more stable towards acidic and basic conditions, which allows for a broader range of reaction conditions to be employed in their chemical transformations. umich.edu

The constrained cyclic structure can also impose specific stereochemical biases on reactions. For instance, intramolecular cycloadditions of nitrones tethered to an alkene are powerful methods for constructing complex polycyclic frameworks, and the stereochemical outcome is often dictated by the geometry of the tether. rsc.org

The synthesis of heterocyclic nitrones can be achieved through various methods, including the oxidation of the corresponding cyclic secondary amines or hydroxylamines. acs.orgthieme-connect.de Comparative studies have shown that the reactivity of cyclic nitrones in [3+2] cycloaddition reactions can be influenced by ring strain and the nature of the atoms within the ring. kfupm.edu.sauct.ac.za

Table 3: Comparison of General Properties of Acyclic vs. Cyclic Nitrones

| Property | Acyclic Nitrones (e.g., this compound) | Cyclic Nitrones |

| Conformational Flexibility | High | Restricted |

| Stability | Generally lower, can be sensitive to hydrolysis. thieme-connect.de | Generally higher, more resistant to acid and base. umich.edu |

| Stereocontrol in Intramolecular Reactions | Dependent on the tether length and substitution. | Often high due to rigid ring structure. rsc.org |

| Synthetic Accessibility | Typically from condensation of aldehydes/ketones with hydroxylamines. mdpi.com | Often via oxidation of cyclic amines or hydroxylamines. acs.org |

The diverse applications of nitrones in the synthesis of various heterocyclic compounds highlight their versatility as reactive intermediates beyond traditional [3+2] cycloadditions. researchgate.net

Influence of Stereochemistry on Nitrone Transformations

Stereochemistry plays a critical role in the transformations of nitrones, particularly in cycloaddition reactions where new stereocenters are often generated. The [3+2] cycloaddition of a nitrone to an alkene is a concerted, pericyclic process that is typically stereospecific with respect to the alkene geometry. wikipedia.org This means that a cis-alkene will yield a cis-substituted isoxazolidine (B1194047), and a trans-alkene will give a trans-substituted product.

However, the diastereoselectivity of the reaction, which refers to the preferential formation of one diastereomer over another when the nitrone itself is chiral or when new stereocenters are formed relative to existing ones, can be variable. wikipedia.org In the case of this compound, which is achiral, reactions with chiral alkenes or the use of chiral catalysts would be necessary to induce enantioselectivity.

For intramolecular cycloadditions, the presence of a pre-existing stereocenter in the tether connecting the nitrone and the alkene can lead to the formation of a single diastereomer of the product. wikipedia.org The steric bulk of substituents often directs the stereochemical outcome, with larger groups preferentially occupying less hindered positions in the transition state. jst.go.jp

The ability to control the stereochemistry of nitrone reactions is a powerful tool in organic synthesis, enabling the construction of complex molecules with defined three-dimensional structures.

Future Perspectives in N Benzyloctan 1 Imine N Oxide Research

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of nitrones often involves multi-step procedures or the use of harsh and stoichiometric oxidants. organic-chemistry.orggoogle.com For N-Benzyloctan-1-imine N-oxide, this typically involves the formation of the imine from benzylamine (B48309) and octanal, followed by an oxidation step. smolecule.com Future research should prioritize the development of more efficient, atom-economical, and environmentally benign synthetic routes.

Key areas of focus include:

Catalytic Direct Oxidation: Investigating novel catalytic systems for the direct oxidation of the corresponding secondary amine, N-benzyl-1-octanamine, would represent a significant advancement. Metal-free protocols, perhaps utilizing organocatalysts or unique oxidants like Oxone in biphasic systems, could offer high yields and selectivity while minimizing waste. organic-chemistry.org

One-Pot Synthesis from Aldehydes and Primary Amines: Extending one-pot methodologies, where the imine is generated in situ and immediately oxidized, would streamline the synthesis of this compound. mdpi.com A promising approach involves visible-light-promoted cascades that generate nitrones in situ, offering a green energy source and bypassing the need for exogenous catalysts. chinesechemsoc.org

Mechanochemical Synthesis: Exploring solvent-free or low-solvent mechanochemical methods (ball-milling) for the condensation and oxidation steps could drastically reduce the environmental impact of the synthesis, aligning with the principles of green chemistry.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| Catalytic Imine Oxidation | High chemoselectivity, reduced waste, potential for recyclable catalysts. organic-chemistry.org | Development of MTO-catalyzed systems or metal-free alternatives using green oxidants like UHP. mdpi.com |

| One-Pot Amine Oxidation | Improved process efficiency, reduced purification steps. mdpi.com | Optimization of reaction conditions for the direct conversion of N-benzyl-1-octanamine. |

| Visible-Light Promotion | Uses a clean energy source, catalyst-free potential, mild reaction conditions. chinesechemsoc.org | Design of a one-pot photo-cascade from benzylamine and octanal. |

| Aqueous Nanoreactor Synthesis | Green solvent (water), easy product separation, potential for rate acceleration. mdpi.com | Encapsulation of reactants in a supramolecular capsule to catalyze the dehydration and subsequent oxidation. |

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

This compound, as a 1,3-dipole, is primed for participation in a variety of chemical transformations, most notably cycloaddition reactions. wikipedia.orgmdpi.com While the general reactivity of nitrones is well-documented, the specific steric and electronic properties conferred by the benzyl (B1604629) and octyl substituents may lead to novel and unexplored reactivity.

Future research should investigate:

[3+2] Cycloaddition Reactions: A systematic study of the [3+2] cycloaddition (1,3-dipolar cycloaddition) of this compound with a diverse range of dipolarophiles (e.g., alkenes, alkynes, isocyanates) is warranted. csic.esmdpi.com This could yield a library of novel isoxazolidine (B1194047) and isoxazoline (B3343090) heterocycles, which are valuable scaffolds in medicinal chemistry. frontiersin.org

Rearrangement Reactions: Investigating rearrangements, such as the Meisenheimer rearrangement, could provide pathways to other valuable functional groups and molecular architectures. smolecule.com The influence of the specific substituents on the regioselectivity and stereoselectivity of these transformations is a key area for discovery.

Spin Trapping Applications: Nitrones are known for their ability to "trap" and stabilize highly reactive free radical species. mdpi.comorientjchem.org Research into the efficacy of this compound as a spin trap for specific biologically or industrially relevant radicals could open up applications in analytical chemistry and biochemistry. etsu.edu

Photochemical Transformations: The photochemical behavior of aromatic N-oxides is a rich field, often involving transient oxaziridine (B8769555) intermediates that can rearrange to various products. wur.nl Exploring the photochemistry of this compound under different light conditions could uncover novel light-induced isomerization or fragmentation pathways. chinesechemsoc.org

Advanced Computational Modeling for Predictive Chemistry and Catalyst Design

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules, thereby accelerating experimental discovery. medcraveonline.com Applying these methods to this compound can provide deep insights into its structure, reactivity, and reaction mechanisms.

Prospective computational studies include:

DFT Mechanistic Studies: Using Density Functional Theory (DFT) methods, such as B3LYP or M06-2X, to model the transition states and reaction pathways of its cycloaddition reactions. csic.esmedcraveonline.com This can elucidate the factors controlling regioselectivity and stereoselectivity, guiding the rational design of experiments to favor desired products.

Predicting Reactivity and Spectra: Calculating molecular properties like frontier molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and theoretical vibrational spectra (IR/Raman). orientjchem.org These calculations can help predict the most likely sites for nucleophilic or electrophilic attack and assist in the characterization of new products.

Catalyst-Substrate Interaction Modeling: Simulating the interaction of this compound with potential catalysts (e.g., Lewis acids) to understand the mode of activation. acs.org This is crucial for designing more effective catalysts for its transformations, potentially leading to enantioselective reactions.

Table 2: Proposed Computational Approaches for this compound Research

| Computational Method | Research Application | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Elucidating reaction mechanisms for cycloadditions and rearrangements. csic.esmedcraveonline.com | Determination of activation energies, transition state geometries, and thermodynamic parameters to predict product distribution. |

| Ab Initio Methods (e.g., MP2) | High-accuracy calculation of thermodynamic properties and reaction barriers. etsu.edu | Refined understanding of spin-trapping energetics and reaction pathways. |

| Molecular Dynamics (MD) | Simulating behavior in different solvent environments. | Insight into solvent effects on reaction mechanisms and conformational preferences. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling interactions with large catalytic systems (e.g., enzymes, nanoreactors). | Understanding binding modes and catalytic enhancement for green chemistry applications. |

Integration into Green Chemistry Protocols and Sustainable Synthesis

The principles of green chemistry—waste prevention, atom economy, use of safer solvents, and energy efficiency—provide a framework for developing the next generation of chemical processes. frontiersin.org this compound is an ideal candidate for integration into such protocols.

Future directions in this area are:

Water as a Reaction Medium: Leveraging water as a solvent for the synthesis and reactions of this compound. The use of supramolecular nanoreactors, such as tetrahedral capsules, has been shown to facilitate nitrone synthesis in water by shielding the reaction from the bulk solvent and enabling easy product extraction. mdpi.com

Atom-Economical Cascade Reactions: Designing multi-step reactions that proceed in a single pot (cascade or tandem reactions) starting from simple precursors, passing through an this compound intermediate, to generate complex molecular targets. A visible light-promoted cascade that forms the nitrone in situ and then triggers a rearrangement to form an amide bond is a prime example of such a strategy. chinesechemsoc.org This minimizes waste from intermediate purification and reduces solvent usage.

By pursuing these future research perspectives, the scientific community can fully harness the synthetic potential of this compound, paving the way for its application in the creation of novel materials, complex organic molecules, and more sustainable chemical technologies.

Q & A

Q. What computational tools can optimize the design of this compound derivatives for reduced toxicity?

- Methodological Answer : Employ QSAR models integrated with toxicity databases (e.g., Tox21) to prioritize low-risk analogs. Use molecular dynamics simulations to predict metabolic pathways (e.g., CYP-mediated oxidation) and identify detoxification routes. Validate in vitro using HepG2 cytotoxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.